5-Methyl-2-hexanone

Catalog No.
S516294
CAS No.
110-12-3
M.F
C7H14O
CH3CO(CH2)2CH(CH3)2
C7H14O
M. Wt
114.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-2-hexanone

CAS Number

110-12-3

Product Name

5-Methyl-2-hexanone

IUPAC Name

5-methylhexan-2-one

Molecular Formula

C7H14O
CH3CO(CH2)2CH(CH3)2
C7H14O

Molecular Weight

114.19 g/mol

InChI

InChI=1S/C7H14O/c1-6(2)4-5-7(3)8/h6H,4-5H2,1-3H3

InChI Key

FFWSICBKRCICMR-UHFFFAOYSA-N

SMILES

CC(C)CCC(=O)C

solubility

0.5 % (NIOSH, 2016)
0.05 M
In water, 5400 mg/L at 25 °C
Miscible with ethanol and ether; very soluble in acetone, benzene; soluble in carbon tetrachloride
Miscible with most org solvents
5.4 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 0.5 (poor)
0.5%

Synonyms

5Methyl2hexanone; 5 Methyl 2 hexanone; 5-Methyl-2-hexanone; Isopentyl methyl ketone; Ketone, methyl isoamyl; Methyl isoamyl ketone;

Canonical SMILES

CC(C)CCC(=O)C

The exact mass of the compound 5-Methyl-2-hexanone is 114.1 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.5 % (niosh, 2016)0.05 min water, 5400 mg/l at 25 °cmiscible with ethanol and ether; very soluble in acetone, benzene; soluble in carbon tetrachloridemiscible with most org solvents5.4 mg/ml at 25 °csolubility in water, g/100ml at 20 °c: 0.5 (poor)0.5%. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Hexanones - Supplementary Records. It belongs to the ontological category of ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]. However, this does not mean our product can be used or applied in the same or a similar way.

5-Methyl-2-hexanone, also known as methyl isoamyl ketone (MIAK), is a medium-evaporating, colorless liquid ketone solvent (CAS 110-12-3). It is recognized for its high solvent activity for a wide range of resins, including nitrocellulose, acrylics, vinyl copolymers, and cellulose esters, making it a versatile choice for formulating high-solids coatings, lacquers, and specialty thinners. Its key procurement-relevant characteristics include a slower evaporation rate compared to more common ketones, low density, and low surface tension, which are critical in applications requiring precise control over drying times and surface finish.

While other ketones like Methyl Isobutyl Ketone (MIBK) are common substitutes, direct replacement is often impractical without significant reformulation and process adjustment. Key differences in evaporation rate fundamentally alter drying times, which can compromise film formation, leveling, and surface appearance in precision coatings. Furthermore, critical differences in regulatory status, such as MIBK's classification as a Hazardous Air Pollutant (HAP), present a significant procurement barrier for buyers focused on regulatory compliance and workplace safety. Substituting with a solvent that has a different volatility and regulatory profile requires re-evaluation of formulation stability, application parameters, and compliance obligations, making 5-Methyl-2-hexanone a deliberate choice for specific performance and safety requirements.

Process Control Advantage: Significantly Slower Evaporation Rate for Defect-Free Finishes

5-Methyl-2-hexanone functions as a 'retarder' solvent, exhibiting a much slower evaporation rate than common, faster-evaporating ketones like Methyl Isobutyl Ketone (MIBK). Its relative evaporation rate is approximately 0.5 (where n-butyl acetate = 1.0), which is over three times slower than MIBK's rate of 1.6. This slower release from a coating film is critical for preventing 'blushing' in humid conditions and allows for superior flow and leveling, resulting in a smoother, high-quality finish.

Evidence DimensionRelative Evaporation Rate (n-Butyl Acetate = 1.0)
Target Compound Data0.5
Comparator Or BaselineMethyl Isobutyl Ketone (MIBK): 1.6
Quantified Difference3.2x slower evaporation rate than MIBK
ConditionsStandard conditions for solvent evaporation testing.

This allows formulators to precisely control drying times to achieve defect-free surfaces, a critical processability advantage over faster, less controllable solvents.

Regulatory & Safety Advantage: Not Classified as a Federal Hazardous Air Pollutant (HAP)

A primary procurement driver for selecting 5-Methyl-2-hexanone is its favorable regulatory profile compared to its closest mainstream substitute, MIBK. 5-Methyl-2-hexanone (CAS 110-12-3) is not listed as a Hazardous Air Pollutant (HAP) under the U.S. Clean Air Act. In contrast, Methyl Isobutyl Ketone (MIBK, CAS 108-10-1) is explicitly listed as a HAP.

Evidence DimensionU.S. EPA Hazardous Air Pollutant (HAP) Status
Target Compound DataNot Listed
Comparator Or BaselineMethyl Isobutyl Ketone (MIBK): Listed as a HAP
Quantified DifferenceNon-HAP vs. HAP classification
ConditionsPer U.S. Clean Air Act, Section 112(b).

Choosing a non-HAP solvent reduces regulatory burdens, lowers potential emissions control costs, and improves the overall workplace safety profile, directly impacting operational expenses and compliance risk.

Formulation Compatibility: Differentiated Solvency Profile for Polar Resins

Based on Hansen Solubility Parameters (HSP), 5-Methyl-2-hexanone provides a distinct solvency profile compared to its straight-chain isomer, 2-heptanone. While both have similar dispersion forces, 5-Methyl-2-hexanone has a significantly higher polarity component (δP), suggesting enhanced compatibility with more polar polymers such as certain vinyls, urethanes, and cellulose esters. Its HSP profile is similar to MIBK, but it delivers this solvency in a slower-evaporating, non-HAP vehicle, offering a unique performance window.

Evidence DimensionHansen Solubility Parameter - Polar Component (δP) in (cal/mL)½
Target Compound Data~2.8
Comparator Or Baseline2-Heptanone: ~2.1 (Calculated); MIBK: ~3.0
Quantified DifferenceApproximately 33% higher polarity component than its isomer 2-heptanone
ConditionsHSP values are calculated based on thermodynamic properties.

This specific solvency ensures complete dissolution and stability for certain polar resins where an isomeric or less polar substitute might fail, preventing formulation defects like gelling or precipitation.

Formulating High-Solids, High-Performance Coatings

The combination of high solvent activity and a slow, controlled evaporation rate makes this compound an excellent choice for high-solids coatings. Its ability to improve flow and leveling while preventing surface defects is critical for achieving the smooth, durable finishes required in automotive OEM, refinish, and industrial maintenance applications.

Developing Non-HAP Solvent Systems for Regulatory Compliance

For manufacturers seeking to replace Hazardous Air Pollutants (HAPs) like MIBK, this compound is a technically viable, non-HAP alternative. It is specified for use in formulations where EHS standards are stringent and reduced regulatory reporting and exposure risk are primary procurement objectives.

Precision Cleaning and Degreasing Fluids

Its strong solvency combined with a controlled evaporation rate allows for effective removal of oils, greases, and resins from surfaces without drying too quickly, which can redeposit contaminants. This makes it suitable for specialized industrial cleaning and surface preparation workflows where performance and worker safety are priorities.

Specialty Chemical Synthesis and Extraction

As a process solvent, its specific solvency and physical properties are leveraged in the synthesis of chemical intermediates, such as rubber antioxidants, and in extraction processes for oils and fats where its performance characteristics are required for yield and purity.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

5-methylhexan-2-one appears as a colorless liquid with a pleasant fruity odor. Less dense than water. Vapors heavier than air. Used as a solvent and for making other chemicals.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless, clear liquid with a pleasant, fruity odor.

Color/Form

Colorless, clear liquid

XLogP3

1.9

Exact Mass

114.1

Boiling Point

291 °F at 760 mm Hg (NIOSH, 2016)
144.0 °C
144 °C
291°F

Flash Point

97 °F (NIOSH, 2016)
96 °F (36 °C) (Closed cup)
110 °F (open cup)
36 °C c.c.
97°F

Vapor Density

3.9 (Air = 1)
Relative vapor density (air = 1): 3.9

Density

0.81 (NIOSH, 2016)
0.888 g/cu cm at 20 °C/20 °C
Relative density (water = 1): 0.89
0.81

LogP

1.88 (LogP)
log Kow = 1.88
1.88
1.72 (estimated)

Odor

Pleasant, fruity odo

Appearance

Solid powder

Melting Point

-101 °F (NIOSH, 2016)
-74.0 °C
Freezing pt: -73.9 °C
-74°C
-74 °C
-101°F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6O4A4A5F28

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Vapor Pressure

5 mm Hg (NIOSH, 2016)
5.77 mmHg
5.77 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 0.6
5 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

110-12-3

Wikipedia

Isopentyl methyl ketone

Use Classification

Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]
Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

OXIDATION OF 5-METHYL-2-HEXANOL
5-Methyl-2-hexanone is produced by condensation of acetone with isobutyraldehyde. This reaction may be carried out in one or two steps, in the liquid or in the gas phase.

General Manufacturing Information

Paint and coating manufacturing
Services
Transportation equipment manufacturing
2-Hexanone, 5-methyl-: ACTIVE
Distillation range: 141-148 °C; Status under Rule 66: PCR-20% (photochemically reactive, volume percent without requiring emission control). According to /Rule 66/ the amounts of olefinic and branched ketones used in coating solvent system are restricted to 5 and 20 vol% max, respectively. In addition, all photochemically reactive solvents cannot exceed 20 vol % if the total solvent system is to be classified as photochemically unreactive or exempt. All ketones not falling under the above classifications, ie, straight-chain derivatives and cyclohexanone are considered photochemically unreactive.
Rule 66 = Rule 102 of the South Coast Air Quality Management District ... Regulation adopted by the Los Angeles /CA/ Air Pollution Control District in 1966 and took effect in 1967. Since been referred to as Rule 102 of the South Coast Air Quality Management District. Smog chamber testing established that some solvent types are more reactive than others and thus contribute more to ozone pollution ... restricts the concentration of the more reactive solvent types used in solvent operations according to a three-class designation. ... Class III, comprised of branched ketones ... is limited to 20% by volume ... Numerous /branched ketone/ solvent systems had to be reformulated to comply with Rule 66.

Analytic Laboratory Methods

Method: OSHA PV2042; Procedure: gas chromatography using a flame ionization detector; Analyte: methyl isoamyl ketone; Matrix: air; Detection Limit: 1.09 nanograms per injection.
Analyte: 5-methyl-2-hexanone; matrix: air; procedure: atmospheric sampling Townsend discharge ionization mass spectrometry

Storage Conditions

... Store in tightly closed containers in a cool, well ventilated area away from sources of oxidizers (such as perchlorates, peroxides, permanganates, chlorates, and nitrates), strong oxidizers (such as chlorine, bromine, and fluorine), reducing agents, and aldehydes. Sources of ignition such as smoking and open flames are prohibited where methyl isoamyl ketone is handled, used or stored. Metal containers involving the transfer of 5 gallons or more of methyl isoamyl ketone should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters.

Stability Shelf Life

STABLE CONTAINERS: DRUMS; TANK CARS

Dates

Last modified: 08-15-2023

Subchronic inhalation toxicity of methyl isoamyl ketone in rats

G V Katz, E R Renner Jr, C J Terhaar
PMID: 3699333   DOI: 10.1016/0272-0590(86)90223-x

Abstract

Rats were exposed by inhalation, 6 hr/day, 5 days/week, to target vapor concentrations of 2000, 1000, or 0 ppm of methyl isoamyl ketone (MIAK) for 12 exposures spanning 16 days, and 2000, 1000, 200, or 0 ppm for 69 exposures spanning 96 days. Body weights, hematology, and serum clinical chemistry determinations were comparable to controls in both inhalation studies. Clinical signs of toxicity were lethargy and decreased aural response (2000 ppm, 2-week study; 2000 and 1000 ppm, 90-day study) and nasal and eye irritation (2000 and 1000 ppm, 90-day study). In addition, the excretion of gel-like casts in seminal fluid was seen in males exposed to 2000 and 1000 ppm in both studies. Increases in absolute and relative liver and kidney weights were observed in both sexes following exposure to 2000 and 1000 ppm in the 2-week and 90-day studies. Liver weight increases were exposure dependent and in the 90-day study reflected hepatocyte hypertrophy observed on microscopic examination. Microscopic kidney changes were hyalin degeneration or hyalin droplet formation in males in the 2-week (2000 and 1000 ppm) and 90-day (2000 ppm) studies; and minor to moderate regeneration of tubular epithelium (2000 and 1000 ppm) in both studies. Minor tubular epithelium regeneration was seen in females exposed to 2000 ppm for 90 days. The toxicity of MIAK following inhalation exposure was not as extensive or severe as that resulting from a prior study in which male rats were dosed orally with 2000 mg/kg/day (a dose comparable to 2000 ppm) for 13 weeks.(ABSTRACT TRUNCATED AT 250 WORDS)


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